molecular formula C24H22N4O4 B2580777 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1797327-50-4

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Katalognummer B2580777
CAS-Nummer: 1797327-50-4
Molekulargewicht: 430.464
InChI-Schlüssel: PTHGDVDHHJZSMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumor Specificity and Keratinocyte Toxicity Reduction

One line of research focuses on the development of anticancer drugs that exhibit high tumor specificity with minimal toxicity to normal cells. Studies have investigated various compounds for their therapeutic effects and cytotoxicity, aiming to identify those with the highest tumor specificity and least keratinocyte toxicity. Such research underscores the potential of structurally similar compounds in cancer therapy, where selectivity and reduced side effects are paramount (Sugita et al., 2017).

Synthesis of Fused Heterocyclic Derivatives

The synthesis of fused heterocyclic compounds is pivotal due to their applications as novel pharmaceuticals. Multi-component reactions (MCRs) offer an atom-economical, eco-friendly approach for creating complex heterocycles, which is essential for producing a wide array of pharmacologically active compounds. This approach could be relevant for synthesizing derivatives of the compound , highlighting the versatility and importance of such chemical structures in drug development (Dhanalakshmi et al., 2021).

Inhibition of Cytochrome P450 Isoforms

Research on the selectivity of chemical inhibitors against various cytochrome P450 (CYP) isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolic pathways. This area of study is crucial for compounds that undergo hepatic metabolism, as it helps predict potential interactions and optimize pharmacokinetic profiles. The detailed examination of CYP isoform selectivity aids in the safer design and use of drugs with minimized adverse metabolic interactions (Khojasteh et al., 2011).

Heterocyclic N-Oxide Molecules in Drug Development

The diversity and potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications are significant. These molecules, including pyridine and indazole derivatives, are foundational in designing metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory properties. Research in this domain underscores the importance of N-oxide functional groups and their derivatives in developing new therapeutic agents, which may relate to the broader class of compounds including the one (Li et al., 2019).

Eigenschaften

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-31-21-4-2-3-17-13-18(24(30)32-22(17)21)23(29)26-11-12-28-20(16-5-6-16)14-19(27-28)15-7-9-25-10-8-15/h2-4,7-10,13-14,16H,5-6,11-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGDVDHHJZSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.